1-[4-(DIETHYLAMINO)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA
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Overview
Description
1-[4-(DIETHYLAMINO)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a diethylamino group attached to a phenyl ring, a furan-2-carbonyl group, and a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(DIETHYLAMINO)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA typically involves the reaction of 4-diethylaminoaniline with furan-2-carbonyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(DIETHYLAMINO)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioureas.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(DIETHYLAMINO)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA depends on its application:
Enzyme Inhibition: It may interact with the active site of enzymes, blocking their activity.
Therapeutic Effects: It may interfere with cellular processes, leading to the inhibition of cancer cell growth or microbial activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Diethylamino-phenyl)-3-(phenyl)-thiourea
- 1-(4-Diethylamino-phenyl)-3-(pyridine-2-carbonyl)-thiourea
Uniqueness
1-[4-(DIETHYLAMINO)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA is unique due to the presence of the furan-2-carbonyl group, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H19N3O2S |
---|---|
Molecular Weight |
317.4g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H19N3O2S/c1-3-19(4-2)13-9-7-12(8-10-13)17-16(22)18-15(20)14-6-5-11-21-14/h5-11H,3-4H2,1-2H3,(H2,17,18,20,22) |
InChI Key |
KGIIMKHUFSKYML-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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